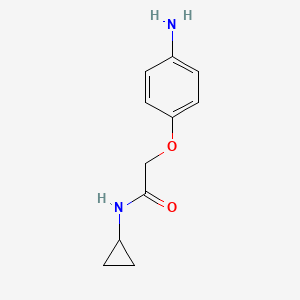

2-(4-aminophenoxy)-N-cyclopropylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-8-1-5-10(6-2-8)15-7-11(14)13-9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMYPKRATKJDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Development of 2 4 Aminophenoxy N Cyclopropylacetamide

Established Synthetic Routes for the 2-(4-aminophenoxy)acetamide (B1274188) Core

The construction of the 2-(4-aminophenoxy)acetamide scaffold is typically achieved through a two-stage process: the formation of a 2-(4-aminophenoxy)acetate intermediate followed by the creation of the N-cyclopropylacetamide moiety.

Alkylation and Reduction Strategies in Aminophenoxy Acetate (B1210297) Formation

A common and efficient pathway to the key intermediate, ethyl 2-(4-aminophenoxy)acetate, commences with the alkylation of a protected aminophenol derivative, most frequently p-nitrophenol. This reaction, a classic Williamson ether synthesis, involves the deprotonation of the phenol (B47542) with a suitable base, such as potassium carbonate, followed by nucleophilic attack on an ethyl haloacetate, typically ethyl bromoacetate. mdpi.comresearchgate.net

The subsequent and crucial step is the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. A cost-effective and safe method utilizes iron powder in the presence of an ammonium (B1175870) chloride solution. mdpi.comresearchgate.net This approach avoids the need for more hazardous or expensive reagents like catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. mdpi.com The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC).

Table 1: Key Steps in the Synthesis of Ethyl 2-(4-aminophenoxy)acetate

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Williamson Ether Synthesis | p-Nitrophenol, Ethyl bromoacetate | K₂CO₃, Acetone | Ethyl 2-(4-nitrophenoxy)acetate |

| 2 | Nitro Group Reduction | Ethyl 2-(4-nitrophenoxy)acetate | Fe, NH₄Cl, Ethanol/Water | Ethyl 2-(4-aminophenoxy)acetate |

Amide Bond Formation Techniques for N-cyclopropylacetamide Moiety

The final step in the synthesis of the target molecule is the formation of an amide bond between the 2-(4-aminophenoxy)acetate intermediate (or the corresponding carboxylic acid) and cyclopropylamine (B47189). This transformation can be accomplished through several well-established methods.

One common approach involves the use of coupling reagents that activate the carboxylic acid derivative. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate the formation of the amide bond under mild conditions.

Alternatively, direct catalytic amidation of the corresponding carboxylic acid with cyclopropylamine offers a more atom-economical route. Various catalysts, including those based on boron or titanium, have been developed to promote this direct condensation, which generates water as the only byproduct. catalyticamidation.info For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.netrsc.org While not specifically detailed for this exact molecule in the provided search results, these general methods are standard practice in organic synthesis for such transformations.

Advanced Synthetic Approaches and Methodological Refinements

While the established routes are robust, ongoing research focuses on developing more efficient, selective, and sustainable methods for the synthesis of 2-(4-aminophenoxy)-N-cyclopropylacetamide and its analogs.

Chemo-selective Transformations and Catalyst Utilization

A key challenge in the synthesis of more complex analogs is achieving chemo-selectivity, particularly when multiple reactive functional groups are present. For instance, in molecules with multiple amine groups, selective N-acylation is crucial. While specific studies on this compound are not prevalent, general methodologies for the chemo-selective acylation of amines in the presence of other nucleophiles are well-documented and could be applied.

The development of novel catalytic systems for amide bond formation is an active area of research. catalyticamidation.info The goal is to replace stoichiometric activating agents with catalytic amounts of more environmentally benign promoters. Ruthenium-catalyzed amidation reactions, for example, have been explored for their efficiency and broad substrate scope. Such catalytic methods, while not explicitly reported for this specific molecule, represent the forefront of sustainable amide synthesis.

Stereochemical Control and Regioselectivity in Analog Preparation

For the synthesis of chiral analogs of this compound, stereochemical control is paramount. While the parent molecule is achiral, the introduction of stereocenters on the phenoxy, acetamide (B32628), or cyclopropyl (B3062369) moieties would necessitate the use of asymmetric synthesis techniques. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer. rsc.org

Regioselectivity becomes critical when preparing substituted analogs. For example, the functionalization of the aromatic ring of the aminophenoxy group requires methods that can direct incoming substituents to specific positions (ortho, meta, or para to the existing groups). nih.govnih.govresearchgate.net The electronic nature and steric bulk of the existing substituents play a crucial role in directing these transformations. While specific studies on the regioselective functionalization of this compound are not detailed in the provided search results, general principles of electrophilic and nucleophilic aromatic substitution would apply.

Utility as a Synthon in Complex Molecule Assembly

The this compound scaffold, and its precursor ethyl 2-(4-aminophenoxy)acetate, serve as valuable synthons or building blocks in the construction of more complex molecules, particularly in the realm of medicinal chemistry. mdpi.comresearchgate.net The primary amine of the aminophenoxy group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

One significant application is in the synthesis of heterocyclic compounds. The amino group can participate in cyclization reactions with appropriate bifunctional reagents to form a wide range of heterocyclic systems. For example, it can be a precursor for the synthesis of quinolines, a class of nitrogen-containing heterocycles with diverse biological activities. While direct examples involving this compound are not explicitly provided, the general reactivity of anilines in such transformations is well-established. researchgate.net The amide functionality can also be a precursor for various chemical modifications, further expanding its utility in the synthesis of diverse chemical libraries for drug discovery.

Integration into Kinase Inhibitor Scaffolds

The N-cyclopropylamide portion of this compound is a key structural motif found in various kinase inhibitors. The cyclopropyl group is often employed in drug design to explore hydrophobic binding pockets within the ATP-binding site of kinases, and its rigid nature can help in optimizing the conformation of the inhibitor for improved potency and selectivity.

Research into the development of novel c-Met kinase inhibitors has utilized a similar N-cyclopropylcarboxamide scaffold. In one study, a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase. nih.gov This highlights the utility of the N-cyclopropylamide moiety as a core component in the design of potent kinase inhibitors. The primary amine of a molecule like this compound serves as a synthetic handle to connect to various heterocyclic systems, a common strategy in building kinase inhibitor libraries. The general approach involves coupling a cyclopropanecarboxylic acid with an appropriate amine-containing scaffold.

For instance, the synthesis of 1-phenylcyclopropane carboxamide derivatives has been achieved through an acid-amine coupling reaction between 1-phenylcyclopropane carboxylic acid and various methyl 2-(aminophenoxy)acetate derivatives using a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate). nih.gov This synthetic route demonstrates how the aminophenoxy portion can be readily coupled to a cyclopropane-containing acid to generate more complex structures intended for biological screening.

| Compound | Target Kinase | Scaffold Feature | Reported Activity (IC50) |

|---|---|---|---|

| Compound 26a (N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivative) | c-Met | N-cyclopropylcarboxamide | 0.016 µM |

Derivatization for Multi-Targeting Agents

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing strategy in drug discovery, particularly for complex diseases like cancer. nih.gov The 2-(4-aminophenoxy) core of the title compound is a valuable synthon for developing such multi-targeting agents.

A key precursor, ethyl-2-(4-aminophenoxy)acetate, has been identified as a building block for novel dual-acting hypoglycemic agents that target both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com The synthesis of this precursor involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by a selective reduction of the nitro group to an amine using iron powder and ammonium chloride. mdpi.com This resulting aminophenoxy acetate derivative provides a reactive site—the primary amine—for further chemical modifications to build a molecule with dual activity.

The synthesis of this key intermediate is summarized below:

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Alkylation | p-nitrophenol, ethyl 2-bromoacetate | Anhydrous K2CO3, potassium iodide, dry acetone, reflux | ethyl 2-(4-nitrophenoxy)acetate | Not specified (used directly) |

| 2. Reduction | ethyl 2-(4-nitrophenoxy)acetate | Fe powder, NH4Cl, ethanol/water, reflux | ethyl-2-(4-aminophenoxy)acetate | Good |

This synthetic pathway illustrates how the 2-(4-aminophenoxy) moiety can be prepared and then utilized as a scaffold. The primary amine allows for the attachment of other pharmacophores, enabling the creation of hybrid molecules designed to interact with multiple biological targets. This strategy is central to the development of multi-target drugs, which may offer improved efficacy or overcome resistance mechanisms compared to single-target agents. nih.gov

Mechanism of Action Elucidation for 2 4 Aminophenoxy N Cyclopropylacetamide

Detailed Analysis of Molecular Interactions with Biological Substrates

There is currently no publicly available research detailing the specific molecular interactions of 2-(4-aminophenoxy)-N-cyclopropylacetamide with biological substrates. Studies identifying its direct protein targets, binding affinities, and the nature of the chemical bonds it may form (e.g., hydrogen bonds, hydrophobic interactions) have not been reported. Without this fundamental information, a detailed analysis of its molecular interactions is not possible.

Dissection of Cellular Signaling Pathway Interventions

Ras-Raf-MEK-ERK Signaling Cascade Modulation

No studies have been published that specifically investigate the effect of this compound on the Ras-Raf-MEK-ERK signaling cascade. Therefore, there is no evidence to suggest that this compound modulates this pathway. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. While various inhibitors targeting components of this pathway have been developed, there is no information linking this compound to this class of compounds.

Other Kinase-Dependent and Independent Pathways

Similarly, there is a lack of information regarding the effects of this compound on other kinase-dependent or independent signaling pathways. Its broader pharmacological profile remains uncharacterized in the available scientific literature.

Impact on Fundamental Biological Processes (e.g., DNA Biosynthesis, Mitosis)

The impact of this compound on fundamental biological processes such as DNA biosynthesis and mitosis has not been documented. Compounds that interfere with these processes are often investigated for their potential as anti-cancer agents. However, no such studies have been reported for this compound.

Structure Activity Relationship Sar Studies of 2 4 Aminophenoxy N Cyclopropylacetamide and Its Chemical Analogues

Design Principles for Systematic Structural Modification

The systematic structural modification of a lead compound, such as 2-(4-aminophenoxy)-N-cyclopropylacetamide, is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. This process is guided by several key principles. Initially, analogues are designed to explore the steric and electronic requirements of the target receptor. This involves the synthesis of derivatives with variations in substituent size, lipophilicity, and electronic properties on both the 4-aminophenoxy and N-cyclopropylacetamide moieties.

Another principle is isosteric and bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the amine group on the phenoxy ring could be replaced with other hydrogen-bonding capable groups to probe the interaction with the receptor.

Furthermore, conformational constraint is a powerful design strategy. By introducing rigid elements or stereocenters, the molecule's flexibility is reduced, which can lock it into a bioactive conformation, potentially increasing affinity for the target and reducing off-target effects. The cyclopropyl (B3062369) group in the parent compound already introduces a degree of rigidity.

Elucidation of Key Pharmacophoric Features and Binding Motifs

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the amide carbonyl), an aromatic ring (the phenoxy group), and a hydrophobic feature (the cyclopropyl group).

The 4-aminophenoxy moiety likely engages in crucial interactions within the receptor's binding pocket. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The amino group is a potential hydrogen bond donor, which could be critical for anchoring the ligand to the receptor. The ether linkage provides a specific orientation for the aromatic ring relative to the rest of the molecule.

The N-cyclopropylacetamide segment also contributes significantly to the pharmacophore. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), playing a vital role in drug-receptor interactions. The cyclopropyl group, being a small, rigid, and lipophilic moiety, can fit into specific hydrophobic pockets within the receptor, contributing to binding affinity and potentially influencing selectivity.

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on its core structure.

Modifications on the 4-aminophenoxy Moiety

Systematic modifications of the 4-aminophenoxy ring are performed to probe the binding pocket's characteristics.

Position and Nature of Substituents: The placement of substituents on the aromatic ring can significantly impact activity. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and the pKa of the amino group, which can in turn affect binding affinity.

Amino Group Modification: The primary amino group is a key interaction point. Acylation, alkylation, or replacement with other functional groups can determine its importance as a hydrogen bond donor.

| Modification on 4-aminophenoxy Moiety | General Effect on Potency | Rationale |

| Introduction of small alkyl groups | Variable | Probes steric tolerance in the binding pocket. |

| Halogen substitution | Can increase potency | Alters electronic properties and can form halogen bonds. |

| Replacement of amino group with hydroxyl or methoxy (B1213986) | Often reduces potency | Highlights the importance of the hydrogen bond donating capacity of the amino group. |

Alterations to the N-cyclopropylacetamide Segment

The N-cyclopropylacetamide portion is equally important for maintaining biological activity.

Cyclopropyl Group: The cyclopropyl ring's unique conformational and electronic properties are often crucial. Replacing it with other small alkyl or cycloalkyl groups can help to understand the size and shape constraints of the corresponding hydrophobic pocket.

Amide Linkage: The amide bond's rigidity and hydrogen bonding capabilities are central. Modifications such as N-methylation can prevent hydrogen bond donation and introduce steric bulk, which can be detrimental to activity.

| Modification on N-cyclopropylacetamide Segment | General Effect on Potency | Rationale |

| Replacement of cyclopropyl with larger cycloalkyls | Often decreases potency | Suggests a tightly fitting hydrophobic pocket. |

| Replacement of cyclopropyl with linear alkyl chains | Can decrease potency | Highlights the importance of the rigid conformation provided by the cyclopropyl group. |

| N-methylation of the amide | Generally reduces potency | Indicates the N-H hydrogen bond donor is critical for receptor interaction. |

Conformer and Stereoisomer Impact on Activity

While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities. The spatial arrangement of substituents is critical for optimal interaction with the chiral environment of a receptor binding site. Different conformers, or spatial arrangements of the molecule arising from bond rotation, can also exhibit varying affinities for the receptor. The cyclopropyl group helps to limit the number of possible conformations, which can be advantageous for binding.

Computational Chemistry Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational methods are invaluable for understanding and predicting the SAR of this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, a QSAR model could be developed using descriptors that quantify physicochemical properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). Such models can predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(logP) + c2(σ) + c3*(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c3 are coefficients determined from the regression analysis.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to visualize its binding mode within the active site of its target protein. This would allow for the identification of key amino acid residues involved in the interaction and provide a structural basis for the observed SAR. For example, docking could reveal that the amino group forms a hydrogen bond with a specific aspartate residue, while the cyclopropyl group fits into a hydrophobic pocket lined with leucine (B10760876) and valine residues. These insights are instrumental in designing new analogues with improved binding affinity.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research of 2 4 Aminophenoxy N Cyclopropylacetamide

In Vitro ADME Characterization

In vitro ADME studies are fundamental for the early assessment of a compound's pharmacokinetic properties. These assays provide insights into its metabolic fate, potential for drug-drug interactions, and interaction with cellular transporters.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. This is typically assessed using liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes.

There is no specific data available in the public domain regarding the metabolic stability of 2-(4-aminophenoxy)-N-cyclopropylacetamide in either liver microsomes or hepatocytes. Such studies would typically involve incubating the compound with these hepatic systems and monitoring its disappearance over time to determine its intrinsic clearance.

Table 1: Hypothetical Metabolic Stability Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

|---|---|---|---|

| Liver Microsomes | Human | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available |

| Hepatocytes | Rat | Data Not Available | Data Not Available |

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Investigating a compound's potential to inhibit or induce these enzymes is critical for predicting drug-drug interactions. The cyclopropylamine (B47189) moiety present in this compound is a structural feature that has been associated with mechanism-based inhibition of CYP enzymes in other molecules. This occurs when the enzyme metabolizes the compound to a reactive intermediate that covalently binds to and inactivates the enzyme.

However, no specific studies have been published detailing the inhibitory or inductive effects of this compound on any CYP isoforms. Standard assays would evaluate the compound's effect on the activity of major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Table 2: Hypothetical CYP450 Inhibition Profile for this compound This table is for illustrative purposes only, as no experimental data has been found.

| CYP Isoform | Inhibition (IC₅₀, µM) | Type of Inhibition |

|---|---|---|

| CYP1A2 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available |

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in the absorption and disposition of many drugs. Assessing whether a compound is a substrate or inhibitor of these transporters is important for understanding its potential for altered pharmacokinetics and drug interactions.

There is no publicly available information on whether this compound interacts with any uptake or efflux transporters.

In Vivo Pharmacokinetic (PK) Profiling in Preclinical Species

In vivo pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated in a whole organism.

Following administration to preclinical species (e.g., rats, mice), blood samples would be collected at various time points to determine the plasma concentration-time profile of this compound. From this data, key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and clearance (CL) would be calculated.

Currently, no such in vivo pharmacokinetic data for this compound has been reported in the scientific literature.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats This table is for illustrative purposes only, as no experimental data has been found.

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) |

|---|---|---|---|---|---|

| Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

To understand how a drug distributes throughout the body, tissue distribution studies are conducted. These studies measure the concentration of the compound in various organs and tissues after administration. This information is vital for identifying potential sites of action or toxicity.

No studies on the tissue distribution of this compound have been published. Furthermore, without pharmacokinetic data, no compartmental modeling has been performed to describe its distribution and elimination characteristics.

Metabolic Fate and Identification of Preclinical Metabolites

The metabolic fate of a drug candidate is investigated to understand how the body chemically modifies the compound. sciex.comnih.gov This process is crucial as metabolites can have their own pharmacological or toxicological effects. nih.gov Preclinical studies typically use in vitro systems, such as liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human), and in vivo animal models to identify potential metabolites. sciex.com

The identification process involves administering the compound and analyzing biological samples like plasma, urine, and feces. researchgate.net Advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are employed to separate and identify the chemical structures of the metabolites. researchgate.netnih.gov

A hypothetical table of potential metabolites for this compound, based on common metabolic pathways for similar chemical structures, is presented below. This is for illustrative purposes only, as no specific data were found.

Hypothetical Metabolite Profile of this compound

| Metabolite ID | Proposed Structure / Modification | Method of Identification | Biological Matrix |

|---|---|---|---|

| M1 | Hydroxylation of the cyclopropyl (B3062369) ring | LC-HRMS | Plasma, Urine |

| M2 | N-dealkylation of the cyclopropyl group | LC-HRMS | Plasma, Urine |

| M3 | Glucuronidation of the primary amine | LC-HRMS | Urine, Feces |

| M4 | Acetylation of the primary amine | LC-HRMS | Plasma, Urine |

Excretion Pathway and Mass Balance Studies

Excretion pathway and mass balance studies are fundamental to understanding how a drug and its metabolites are eliminated from the body. nih.govcreative-biolabs.com These studies are typically conducted using a radiolabeled version of the drug candidate (e.g., with ¹⁴C or ³H) to trace the administered dose. bioivt.comnih.gov

Following administration of the radiolabeled compound to preclinical species, urine, feces, and sometimes expired air are collected over a period of time until most of the radioactivity is recovered. bioivt.comfrontiersin.org The total radioactivity in each matrix is quantified to determine the primary routes and rate of excretion. creative-biolabs.com An ideal study aims for a recovery of over 90% of the administered radioactive dose to ensure a complete picture of the drug's elimination. nih.gov

A representative data table for a mass balance study is shown below. The values are hypothetical and serve to illustrate the expected data from such a study.

Hypothetical Mass Balance of [¹⁴C]this compound in Rats (0-168 hours post-dose)

| Excretion Route | Percentage of Administered Dose (%) |

|---|---|

| Urine | 65.2% |

| Feces | 28.5% |

| Cage Wash | 2.1% |

| Total Recovery | 95.8% |

Plasma Protein Binding Characteristics

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences the distribution and clearance of a drug. nih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to be metabolized and excreted. The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is determined in preclinical studies. nih.gov

The most common method for determining PPB is equilibrium dialysis. In this technique, a semi-permeable membrane separates a compartment containing plasma with the drug from a compartment with a buffer solution. The system is allowed to reach equilibrium, and the concentration of the drug in each compartment is measured to calculate the percentage of the drug that was bound to plasma proteins.

Below is an example of a data table summarizing hypothetical plasma protein binding characteristics for this compound across different preclinical species.

Hypothetical Plasma Protein Binding of this compound

| Species | Plasma Concentration (µM) | Unbound Fraction (fu) | Percent Bound (%) |

|---|---|---|---|

| Mouse | 1 | 0.15 | 85 |

| 10 | 0.18 | 82 | |

| Rat | 1 | 0.22 | 78 |

| 10 | 0.25 | 75 | |

| Dog | 1 | 0.12 | 88 |

| 10 | 0.14 | 86 | |

| Monkey | 1 | 0.20 | 80 |

| 10 | 0.23 | 77 | |

| Human | 1 | 0.19 | 81 |

Therapeutic Potential and Strategic Research Directions for 2 4 Aminophenoxy N Cyclopropylacetamide

Prospective Applications in Novel Therapeutic Modalities

The chemical scaffold of 2-(4-aminophenoxy)-N-cyclopropylacetamide, combining a phenoxyacetamide core with a terminal N-cyclopropyl group, suggests a number of prospective applications in novel therapeutic modalities. While direct research on this specific molecule is not extensively documented in publicly available literature, the therapeutic activities of its constituent chemical motifs provide a strong basis for predicting its potential. Phenoxyacetamide derivatives have been widely investigated for a range of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and antidepressant properties. nih.gov The incorporation of the N-cyclopropyl group can enhance metabolic stability and improve binding affinity to target proteins. semanticscholar.org

The aminophenoxy group is a key structural feature in many biologically active compounds. For instance, derivatives of this moiety are explored for their potential in treating metabolic diseases. The core phenoxyacetamide structure is also a versatile scaffold. For example, various derivatives have shown promise as potent inducers of apoptosis in cancer cells, such as hepatocellular carcinoma. nih.gov The acetamide (B32628) linkage is a common feature in many therapeutic agents and can be crucial for interacting with biological targets. archivepp.com

The N-cyclopropylamide moiety is of particular interest. The cyclopropyl (B3062369) group is a bioisostere for other functionalities and can introduce conformational rigidity, which can lead to improved selectivity and potency. NMR studies on N-cyclopropylacetamide have revealed unique conformational behaviors that may influence its interaction with biological targets. nih.gov This distinct conformational preference could be exploited in the design of selective inhibitors for various enzyme families, such as kinases or proteases.

Given the diverse activities of related compounds, this compound could be a candidate for development in several therapeutic areas. Its potential as an anticancer agent is noteworthy, given the cytotoxic and anti-proliferative activities observed in other phenoxyacetamide derivatives. nih.gov Furthermore, the structural similarities to known kinase inhibitors suggest that it could be investigated for activity against protein kinases, which are critical targets in oncology and inflammatory diseases. oncotarget.com

The following table summarizes the potential therapeutic applications based on the activities of structurally related compounds.

| Therapeutic Area | Potential Mechanism of Action (based on structural analogues) |

| Oncology | Induction of apoptosis, inhibition of protein kinases (e.g., AURK, FLT3), anti-proliferative effects. |

| Inflammatory Diseases | Inhibition of inflammatory mediators, potential modulation of cyclooxygenase (COX) pathways. |

| Neurological Disorders | Potential modulation of central nervous system targets, based on antidepressant and tranquilizer activities of related acetamides. |

| Infectious Diseases | Antimicrobial and antifungal activities observed in some amide derivatives containing a cyclopropane (B1198618) ring. mdpi.com |

Integration into Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has gained significant traction as a strategy for treating complex diseases like cancer. oncotarget.com The scaffold of this compound is well-suited for integration into such multi-targeting approaches. The phenoxyacetamide core can be considered a "privileged scaffold," a structural framework that is capable of binding to multiple biological targets. nih.gov

Many successful multi-kinase inhibitors, for example, are effective because they target several cancer-associated kinases simultaneously. oncotarget.com The structural components of this compound suggest that it could be engineered to interact with the ATP-binding sites of multiple kinases. The aminophenoxy group can form key hydrogen bonds, while the cyclopropylacetamide tail can be modified to achieve selectivity or promiscuity, depending on the therapeutic goal.

A multi-target approach for a compound like this compound could involve the simultaneous inhibition of pathways involved in cell proliferation, angiogenesis, and apoptosis. For instance, a single molecule could potentially target a growth factor receptor kinase, a downstream signaling kinase, and a protein involved in apoptosis regulation. This approach can lead to enhanced efficacy and a lower likelihood of developing drug resistance. oncotarget.com

Computational modeling and in silico screening would be valuable tools to predict the potential targets of this compound and to guide the design of analogues with specific multi-target profiles. Inverse docking, a computational technique to identify potential protein targets for a small molecule, could be employed to explore the polypharmacological potential of this scaffold.

Collaborative Research Opportunities and Interdisciplinary Studies

The development of a novel chemical entity like this compound from a promising scaffold to a clinical candidate necessitates a collaborative and interdisciplinary approach. The complexity of modern drug discovery requires the integration of expertise from various fields, including medicinal chemistry, chemical biology, structural biology, computational chemistry, and clinical sciences. acs.org

Academic-industry collaborations are particularly crucial for accelerating the translation of basic research into new therapies. drugbank.com Academic labs can contribute by elucidating novel biological targets and mechanisms of action, while pharmaceutical companies provide the resources and expertise for large-scale screening, lead optimization, preclinical development, and clinical trials. acs.org For a compound like this compound, a collaborative project could involve an academic group with expertise in a particular kinase family and a pharmaceutical partner with a strong oncology pipeline.

Interdisciplinary studies are also essential. Fragment-based drug discovery (FBDD) is a powerful interdisciplinary approach where small molecular fragments are screened for binding to a target protein, and then grown or linked together to create a potent lead compound. taylorandfrancis.com The N-cyclopropylacetamide and aminophenoxy moieties could serve as starting fragments in an FBDD campaign against a novel therapeutic target. This process heavily relies on the interplay between organic synthesis, X-ray crystallography, and computational chemistry. taylorandfrancis.com

The following table outlines potential areas for collaborative and interdisciplinary research for this compound.

| Research Area | Potential Collaborators | Interdisciplinary Focus |

| Target Identification and Validation | Academic research labs, disease-focused foundations. | Chemical biology, proteomics, genomics. |

| Lead Optimization | Pharmaceutical companies, contract research organizations (CROs). | Medicinal chemistry, computational chemistry, structural biology. |

| Preclinical Development | Specialized CROs, academic core facilities. | Pharmacology, toxicology, pharmacokinetics. |

| Biomarker Discovery | Clinical research centers, academic medical centers. | Translational medicine, diagnostics. |

Intellectual Property Landscape and Patent Analysis in Academic Contexts

The intellectual property (IP) landscape is a critical consideration for the development of any new therapeutic agent. For a novel compound like this compound, a thorough patent analysis is necessary to determine its patentability and freedom to operate.

Analysis of Existing Patents Pertaining to Structural Analogues

A comprehensive patent landscape analysis would involve searching for patents claiming compounds with similar core structures. cas.org This analysis would focus on patents covering phenoxyacetamide derivatives and N-cyclopropylamide-containing molecules. The search would likely reveal numerous patents in the kinase inhibitor space, as many approved and investigational kinase inhibitors feature related heterocyclic and amide scaffolds. oncotarget.com

For instance, a search for N-cyclopropylamide derivatives might uncover patents related to central nervous system stimulants or other therapeutic areas. google.com Patents for multi-kinase inhibitors often have broad claims covering a wide range of substituted heterocyclic compounds. oncotarget.com It would be crucial to carefully examine the Markush structures in these patents to assess if this compound or closely related analogues fall within their scope.

The following table provides a hypothetical summary of a patent landscape analysis for structural analogues.

| Patent Class | Key Structural Features Claimed | Potential Overlap with Target Compound |

| Kinase Inhibitors | Substituted quinazolines, pyrimidines, and other heterocycles with amide side chains. | The phenoxyacetamide scaffold could be considered a bioisostere of some claimed structures. |

| Enzyme Inhibitors | Cyclopropylamine (B47189) derivatives as inhibitors of enzymes like LSD1. | The N-cyclopropyl group is a key feature. |

| CNS Agents | N-substituted oxazolinones with cyclopropylamino groups. | The presence of the N-cyclopropylamide moiety. |

Strategic Considerations for Future Academic Patent Filings

For academic researchers, strategic patenting is essential to attract commercial partners and facilitate the translation of their discoveries. ox.ac.uk When considering a patent filing for this compound or its derivatives, several strategic aspects should be considered.

First, the novelty of the compound must be established. tandfonline.com A thorough prior art search is the first step. bailey-walsh.com Even if the exact compound is not disclosed, its patentability may be challenged on the grounds of obviousness if it is very similar to known compounds with similar properties. rsc.org

The patent application should not only claim the specific compound but also a genus of related compounds with demonstrated or reasonably expected biological activity. This provides a broader scope of protection. oup.com It is also advantageous to include claims for the synthesis of the compounds and their use in treating specific diseases. bailey-walsh.com These are known as "composition of matter," "process," and "method of use" claims, respectively. bailey-walsh.com

Generating robust experimental data to support the patent claims is critical. rsc.org This includes data on the compound's potency, selectivity, and mechanism of action. For academic labs, this can be a challenge due to limited resources. Collaborating with industry partners or utilizing core facilities can help generate the necessary data.

Q & A

Q. How can synthesis conditions for 2-(4-aminophenoxy)-N-cyclopropylacetamide be optimized to improve yield and purity?

Answer: Optimization involves systematic variation of reaction parameters:

- Catalyst selection : Palladium catalysts like Pd(dppf)Cl₂ enhance cross-coupling efficiency in Suzuki-Miyaura reactions (e.g., boronic ester formation) .

- Solvent choice : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, while EtOAc/PE mixtures aid in purification .

- Temperature control : Maintaining 80–95°C ensures optimal reaction kinetics without decomposition .

- Workflow validation : Monitor reaction progress via TLC or HPLC, and confirm purity using recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl and aminophenoxy groups) and confirms regioselectivity .

- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O at ~1650 cm⁻¹, aromatic C-H at ~3000 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₃N₂O₂ requires m/z 229.0978) .

- X-ray crystallography : Resolves stereochemical ambiguities in solid-state structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and toxicity profiles of this compound?

Answer:

- In vitro toxicity screening : Use cell-based assays (e.g., HepG2 hepatocytes) to assess acute toxicity (H302 classification) while testing therapeutic efficacy in target cells (e.g., cancer lines) .

- Dose-response studies : Establish therapeutic indices (TI = LD₅₀/EC₅₀) to balance efficacy and safety .

- Metabolite profiling : Identify toxic intermediates via LC-MS to guide structural modifications (e.g., blocking metabolic activation sites) .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

Answer:

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., para-aminophenoxy group’s electron density) .

- Directing groups : Introduce temporary substituents (e.g., acetyl) to steer electrophilic aromatic substitution .

- Cross-coupling optimization : Use Pd-catalyzed reactions with sterically hindered ligands to control coupling positions .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Answer:

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .

- Analytical monitoring : Track stability via HPLC-UV for impurity profiling and quantify degradation products (e.g., quinone derivatives from oxidation) .

- Storage recommendations : Use amber vials under inert gas (N₂/Ar) at 4°C to prevent hydrolysis and photodegradation .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified goggles to prevent dermal/ocular exposure (H315/H319) .

- Engineering controls : Fume hoods with ≥0.5 m/s airflow to minimize inhalation of aerosols (H335) .

- Emergency procedures : Immediate rinsing with water for eye/skin contact (15+ minutes) and artificial respiration for inhalation .

Q. How can researchers validate the biological relevance of this compound in drug discovery pipelines?

Answer:

- Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes/receptors .

- In vivo models : Test pharmacokinetics (PK) in rodents (e.g., Cmax, t₁/₂) and efficacy in disease models (e.g., xenografts for anticancer activity) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or alkylated derivatives) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.